1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane
Description
1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane is a bicyclopentane (BCP) derivative featuring a bromomethyl substituent at position 1 and a fluorine atom at position 2. BCP scaffolds are highly valued in medicinal chemistry as bioisosteres for para-substituted benzene rings due to their similar spatial dimensions but distinct electronic and physicochemical properties . The bromomethyl group enhances reactivity for further functionalization (e.g., nucleophilic substitutions), while fluorination modulates lipophilicity and metabolic stability . This compound is particularly relevant in drug discovery for optimizing pharmacokinetic profiles of lead molecules.
Properties
IUPAC Name |
1-(bromomethyl)-3-fluorobicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF/c7-4-5-1-6(8,2-5)3-5/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREJOZOABGRTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane typically involves the functionalization of [1.1.1]propellane. One common method includes the reaction of [1.1.1]propellane with bromomethyl and fluorine-containing reagents under controlled conditions. The reaction is often carried out in a continuous flow system, which allows for the efficient production of the desired compound .
Industrial Production Methods: Industrial production of bicyclo[1.1.1]pentane derivatives, including 1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane, often employs scalable continuous flow processes. These methods enable the production of gram to kilogram quantities of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids and reduction to form hydrocarbons.
Radical Reactions: The strained bicyclo[1.1.1]pentane core is prone to radical reactions, which can lead to the formation of complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products: The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, alcohols, carboxylic acids, and hydrocarbons .
Scientific Research Applications
1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with specific enzymes, receptors, or other biomolecules, leading to desired biological effects. The bromomethyl and fluorine substituents further modulate these interactions by influencing the compound’s electronic and steric properties .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Differences :
- The target compound’s bromomethyl-fluoro combination balances reactivity (via bromine) and polarity (via fluorine), unlike simpler halogenated BCPs .
- Compared to phenyl-substituted analogues (e.g., ), the absence of an aromatic ring in the target compound may reduce toxicity risks associated with planar structures .
Physicochemical Properties
Fluorination critically impacts lipophilicity (clogP):
*Estimated based on difluoro-BCP data .
Key Advantage :
The target compound’s clogP is nearly two orders of magnitude lower than fluorophenyl bioisosteres, making it superior for CNS drug candidates requiring blood-brain barrier penetration .
Limitations :
Biological Activity
1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane (CAS: 2168405-39-6) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : CHBrF
- Molecular Weight : 179.03 g/mol
- Structural Characteristics : The compound features a bromomethyl group and a fluorine atom attached to a bicyclo[1.1.1]pentane framework, which contributes to its distinct physicochemical properties.
The biological activity of 1-(bromomethyl)-3-fluorobicyclo[1.1.1]pentane is primarily attributed to its interaction with biological targets through various mechanisms:
- Lipophilicity and Membrane Permeability : The presence of the fluorine atom enhances metabolic stability and lipophilicity, allowing effective permeation across biological membranes, including the blood-brain barrier .
- Potential as an Anti-inflammatory Agent : Preliminary studies indicate that derivatives of bicyclo[1.1.1]pentanes exhibit anti-inflammatory properties by modulating cytokine release and inflammatory pathways .
Pharmacological Applications
Recent research has highlighted several pharmacological applications for compounds related to 1-(bromomethyl)-3-fluorobicyclo[1.1.1]pentane:
- Anti-inflammatory Properties : Bicyclo[1.1.1]pentanes have been shown to significantly reduce lipopolysaccharide (LPS)-induced NFκB activity in monocytes, indicating their potential as anti-inflammatory agents .
- Drug Development : The compound serves as a building block for synthesizing novel drugs targeting various diseases, particularly in inflammation-related conditions .
Case Studies
Case Study 1: Synthesis and Evaluation of BCP Derivatives
A study synthesized several derivatives of bicyclo[1.1.1]pentane, including analogs of 1-(bromomethyl)-3-fluorobicyclo[1.1.1]pentane, and evaluated their effects on inflammatory markers in vitro. The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNFα and IL-6, supporting their therapeutic potential in treating inflammatory diseases .
| Compound | IC50 (µM) | Effect on TNFα Release (%) |
|---|---|---|
| BCP-sLXm 6a | 0.001 | -50% |
| BCP-sLXm 6b | 0.005 | -40% |
| Control | N/A | +10% |
Case Study 2: Fluorinated Bicyclic Compounds in Drug Design
Research into fluorinated bicyclic compounds has shown their utility in drug design due to their ability to mimic biologically relevant structures while enhancing pharmacokinetic properties. For instance, the incorporation of the bicyclo[1.1.1]pentane core into anti-inflammatory drugs has resulted in improved efficacy compared to traditional compounds .
Synthesis Methods
The synthesis of 1-(bromomethyl)-3-fluorobicyclo[1.1.1]pentane typically involves radical fluorination techniques, which can be performed under anhydrous conditions to ensure high yields and purity:
- Radical Fluorination : This method utilizes specific reagents to introduce the fluorine atom into the bicyclic structure.
- Bromomethylation : The bromomethyl group is introduced via nucleophilic substitution reactions involving appropriate precursors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
